2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,14H,1-4,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYBYMUXGYHPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910575 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-26-1 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60910575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . This method allows for the formation of the tetrahydrocarbazole core, which is then further functionalized to obtain the desired amine hydrochloride derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Substitution reactions can introduce different functional groups at various positions on the tetrahydrocarbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF), dichloromethane, and ethanol.
Major Products
Oxidation Products: Tetrahydrocarbazolones and benzazonine-diones.
Substitution Products: Various functionalized tetrahydrocarbazoles, depending on the substituents introduced.
Scientific Research Applications
2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrahydrocarbazole core allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,3,4,9-Tetrahydro-1H-carbazol-6-amine hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₂ (hydrochloride salt)
- Molecular Weight : 257.16 g/mol (hydrochloride form)
- CAS Registry Number : 1443424-91-6 (hydrochloride salt)
- Structural Features : The compound consists of a partially saturated carbazole scaffold (tetrahydrocarbazole) with an amine group at position 6 and a hydrochloride counterion .
Physicochemical Properties :
- Synthesis : Prepared via reductive amination or acid-catalyzed cyclization, as outlined in Scheme 1 of using HCl and NaCNBH₃ .
Comparative Analysis with Structural Analogs
Chlorinated Derivatives
6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine Hydrochloride
Functional Group Variations
2,3,4,9-Tetrahydro-1H-Carbazole-6-Carboxylic Acid
Heterocyclic Amine Salts
- Structure: Isoquinoline alkaloid with a benzodioxole moiety.
- Comparison :
- Structure : Arylpiperazine derivative with a tertiary amine.
- Comparison: Benzydamine’s linear structure contrasts with the fused tetracyclic system of the carbazole derivative. Clinical use as a non-steroidal anti-inflammatory agent highlights the divergent bioactivity profiles despite shared salt forms .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Flexibility : The tetrahydrocarbazole scaffold permits modular substitution (e.g., chloro, carboxylic acid) to tune electronic and steric properties, as seen in and .
- Salt Form Advantages : Hydrochloride salts enhance solubility and crystallinity, critical for pharmaceutical formulation, as demonstrated in other amine-containing drugs (e.g., benzydamine) .
- Analytical Challenges : UV and HPLC methods used for related hydrochlorides () may be adaptable for quantifying the target compound, though collision cross-section data () suggest unique mass spectrometry profiles .
Biological Activity
Overview
2,3,4,9-Tetrahydro-1H-carbazol-6-amine hydrochloride (CAS No. 1079-26-1) is a nitrogen-containing heterocyclic compound derived from carbazole. Its molecular formula is C12H14N2•HCl, with a molecular weight of 222.71 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and potential neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrocarbazole structure allows for effective binding within active sites of various proteins, modulating their activity and leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit the phosphatase activity of CpxA in E. coli, leading to the activation of the CpxRA two-component signaling system. This mechanism is crucial for understanding its potential therapeutic applications in combating bacterial infections .
- Cellular Effects : It can influence cellular signaling pathways, gene expression, and metabolic processes. For instance, it modulates the expression of genes involved in metabolic pathways, potentially impacting the production of key metabolites .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationships of this compound to optimize its biological efficacy. Various modifications have been tested:
- A-ring Substitution : Alterations in the A-ring have shown promise for enhancing activity against specific targets.
- B-ring Deconstruction : Simplifying the B-ring resulted in inactive derivatives, emphasizing the importance of maintaining structural integrity for biological activity .
- C-ring Modifications : While not essential for activity, modifications in this region can provide beneficial conformational constraints that enhance potency .
Biological Activity Data
Case Studies
- CpxA Phosphatase Inhibition :
-
Anticancer Properties :
- Research indicates that derivatives of this compound may exhibit anticancer properties by influencing apoptosis pathways and inhibiting tumor growth in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and survival.
Q & A
Q. What are the common synthetic routes for 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via reductive amination or acid-catalyzed cyclization. For example, one method involves heating the precursor in 1 M HCl at 120°C to form the carbazole backbone, followed by reduction with NaCNBH₃ in methanol under controlled pH and temperature (60°C) to achieve high yields (73–94%) . Optimization focuses on adjusting reaction time, temperature, and stoichiometric ratios of reagents to minimize side products. Analytical techniques like HPLC and NMR are critical for purity assessment .
Q. Which crystallographic tools are recommended for determining the molecular structure of this compound?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. These tools are robust for small-molecule analysis, even with twinned or high-resolution data. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry .
Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?
Hydrogen bonding governs crystal packing and stability. Graph set analysis (e.g., Etter’s rules) can classify motifs like chains or rings formed via N–H···Cl or N–H···O interactions. These patterns are critical for predicting solubility and stability .
Q. What safety protocols are essential when handling this compound in the lab?
The hydrochloride salt may pose irritation risks. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Refer to safety data sheets (SDS) for storage guidelines (e.g., dry, cool conditions) and first-aid measures .
Q. Which analytical techniques are most effective for characterizing this compound?
NMR (¹H/¹³C) confirms proton environments and stereochemistry, while HPLC-MS ensures purity and identifies impurities. IR spectroscopy helps verify functional groups like amine (–NH₂) and chloride (Cl⁻) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms or twinning) be resolved during structure refinement?
SHELXL’s constraints (e.g., SIMU, DELU) and twin refinement algorithms (TWIN/BASF commands) are used to model disorder or pseudo-symmetry. High-resolution data (≤1.0 Å) improves electron density maps, and validation tools like PLATON check for errors .
Q. What methodologies are used to analyze the puckering conformation of the tetrahydrocarbazole ring?
Cremer-Pople puckering parameters (amplitude q, phase angle θ) quantify non-planarity. For six-membered rings, a least-squares plane is defined, and displacements perpendicular to this plane are calculated. Software like PARST or Mercury automates this analysis .
Q. How can multi-step synthesis be optimized to reduce impurities in the final product?
Intermediate purification (e.g., column chromatography or recrystallization) after each step is critical. Kinetic studies (via in-situ IR or LC-MS) identify side reactions, and DOE (Design of Experiments) optimizes parameters like solvent polarity and catalyst loading .
Q. What software-specific strategies improve structure refinement for low-quality diffraction data?
SHELXL’s restraints (e.g., DFIX for bond lengths, FLAT for planar groups) stabilize refinement. For low-resolution data, integrating charge-density modeling (e.g., using NoSpherA2) or leveraging prior structural analogs as templates enhances accuracy .
Q. How can trace impurities (e.g., byproducts from incomplete reduction) be identified and quantified?
High-resolution LC-MS with tandem mass spectrometry (MS/MS) fragments ions for structural elucidation. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) measures impurity levels down to 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



